molecular formula C20H34O5 B1665725 Prostaglandin E1 (PGE1) CAS No. 745-65-3

Prostaglandin E1 (PGE1)

Numéro de catalogue B1665725
Numéro CAS: 745-65-3
Poids moléculaire: 354.5 g/mol
Clé InChI: GMVPRGQOIOIIMI-DWKJAMRDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Prostaglandin E1 (PGE1) is a naturally occurring prostaglandin and is also used as a medication . It is a hormone synthesized from dihomo-γ-linolenic acid (DGLA) by the action of enzyme prostaglandin synthase . It is majorly present in human semen and is a potent platelet aggregation inhibitor .


Synthesis Analysis

PGE1 is biosynthesized on an as-needed basis from dihomo-γ-linolenic acid (an omega-6 fatty acid) in healthy humans . A simple synthesis of PGE1 is described. The key steps are an asymmetric Michael addition to establish the desired ®-configurations at C8 and C12 of the 2- (trimethylsilyl)ethoxymethyl- (SEM) protected PGE1 and its one-pot deprotection with magnesium bromide in high yield .


Molecular Structure Analysis

PGE1 derives from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid (AA). The membrane phospholipids contain AA, a polyunsaturated fatty acid, consisting of 20 carbon atoms and four double bonds .


Chemical Reactions Analysis

PGE1 induces the synthesis of IL-6 by activating p44/p42 mitogen-activated protein kinase (MAPK), stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK), and p38 MAPK in osteoblast-like MC3T3-E1 cells .


Physical And Chemical Properties Analysis

PGE1 is a hormone synthesized from dihomo-γ-linolenic acid (DGLA) by the action of enzyme prostaglandin synthase. It is a vasodilator and activates adenylate cyclase .

Applications De Recherche Scientifique

Application in Pulmonary Medicine

  • Scientific Field : Pulmonary Medicine .
  • Summary of the Application : PGE1 has been reported to maintain adequate oxygenation among patients under 60% FiO2 one-lung ventilation (OLV) .
  • Methods of Application : In a study, 90 esophageal cancer patients treated with thoracotomy were enrolled and randomly divided into three groups. Each group was given a different combination of FiO2 and PGE1 .
  • Results : The study found that the concentration of FiO2 could be reduced from 60 to 40% to maintain oxygenation. 40% FiO2 + 0.2 µg/kg PGE1 is recommended as a better combination on account of its effects on the inflammatory factors .

Application in Pain Management

  • Scientific Field : Pain Management .
  • Summary of the Application : PGE1 plays a role in mechanical allodynia through HCN2 channel facilitation via the EP2 receptor in nociceptive neurons .
  • Methods of Application : The study confirmed whether PGE1 induced pain using orofacial pain behavioral test in mice and determined the target molecule of PGE1 in TG neurons with whole-cell patch-clamp and immunohistochemistry .
  • Results : The study found that PGE1 plays a role in mechanical allodynia through HCN2 channel facilitation via the EP2 receptor in nociceptive neurons .

Application in Cell Culture

  • Scientific Field : Cell Culture .
  • Summary of the Application : PGE1 may be used in cell culture to protect human umbilical vein endothelial cells (HUVEC) from injury induced by hydrogen peroxide .
  • Methods of Application : The specific methods of application in cell culture are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Application in Neonatal Medicine

  • Scientific Field : Neonatal Medicine .
  • Summary of the Application : PGE1, or its synthetic form, Alprostadil, may serve as a treatment for relaxing the ductus arteriosus smooth muscle so that the ductus remains patent in neonates with congenital cyanotic cardiac defects .
  • Methods of Application : The specific methods of application in neonatal medicine are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Application in Platelet Aggregation Inhibition

  • Scientific Field : Hematology .
  • Summary of the Application : PGE1 has been reported to inhibit platelet aggregation, which can be beneficial in patients undergoing therapy with clopidogrel and aspirin .
  • Methods of Application : The specific methods of application in platelet aggregation inhibition are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Application in Relaxation of Corporal Cavernosal Tissue

  • Scientific Field : Urology .
  • Summary of the Application : PGE1 aids in the relaxation of corporal cavernosal tissue .
  • Methods of Application : The specific methods of application in relaxation of corporal cavernosal tissue are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Application in Pulmonary Shunt and Oxygenation

  • Scientific Field : Pulmonary Medicine .
  • Summary of the Application : PGE1 has been reported to maintain adequate oxygenation among patients under 40% FiO2 one-lung ventilation (OLV). This research aimed to explore whether PGE1 is safe in pulmonary shunt and oxygenation under 40% FiO2 OLV and provide a reference concentration of PGE1 .
  • Methods of Application : In this study, 90 esophageal cancer patients treated with thoracotomy were enrolled and randomly divided into three groups. Each group was given a different combination of FiO2 and PGE1 .
  • Results : The study found that the concentration of FiO2 could be reduced from 60 to 40% to maintain oxygenation. 40% FiO2 + 0.2 µg/kg PGE1 is recommended as a better combination on account of its effects on the inflammatory factors .

Application in Pain Mediation

  • Scientific Field : Pain Management .
  • Summary of the Application : PGE1 plays a role in mechanical allodynia through HCN2 channel facilitation via the EP2 receptor in nociceptive neurons .
  • Methods of Application : The study confirmed whether PGE1 induced pain using orofacial pain behavioral test in mice and determined the target molecule of PGE1 in TG neurons with whole-cell patch-clamp and immunohistochemistry .
  • Results : The study found that PGE1 plays a role in mechanical allodynia through HCN2 channel facilitation via the EP2 receptor in nociceptive neurons .

Safety And Hazards

PGE1 is toxic if swallowed and is suspected of damaging fertility or the unborn child . Full personal protective equipment is recommended when handling PGE1 to avoid breathing vapors, mist, dust, or gas .

Propriétés

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVPRGQOIOIIMI-DWKJAMRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022578
Record name Alprostadil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin E1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Alprostadil causes vasodilation by means of a direct effect on vascular and ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth. This is because, as a form of prostaglandinE1 (PGE1) it has multiple effects on blood flow. This results in increased pulmonary or systemic blood flow in infants. In cyanotic congenital heart disease, alprostadil's actions result in an increased oxygen supply to the tissues. In infants with interrupted aortic arch or very severe aortic coarctation, alprostadil maintains distal aortic perfusion by permitting blood flow through the DA from the pulmonary artery to the aorta. In infants with aortic coarctation, alprostadil reduces aortic obstruction either by relaxing ductus tissue in the aortic wall or by increasing effective aortic diameter by dilating the DA. In infants with these aortic arch anomalies, systemic blood flow to the lower body is increased, improving tissue oxygen supply and renal perfusion. When administered by intracavernosal injection or as an intraurethral suppository, alprostadil acts locally to relax the trabecular smooth muscle of the corpora cavernosa and the cavernosal arteries. Swelling, elongation, and rigidity of the penis result when arterial blood rapidly flows into the corpus cavernosum to expand the lacunar spaces. The entrapped blood reduces the venous blood outflow as sinusoids compress against the tunica albuginea.
Record name Alprostadil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00770
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Alprostadil

CAS RN

745-65-3
Record name Prostaglandin E1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alprostadil [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000745653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alprostadil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00770
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alprostadil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alprostadil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALPROSTADIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5TD010360
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prostaglandin E1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

115-116 °C, 115 - 116 °C
Record name Alprostadil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00770
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prostaglandin E1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostaglandin E1 (PGE1)
Reactant of Route 2
Prostaglandin E1 (PGE1)
Reactant of Route 3
Prostaglandin E1 (PGE1)
Reactant of Route 4
Prostaglandin E1 (PGE1)
Reactant of Route 5
Prostaglandin E1 (PGE1)
Reactant of Route 6
Prostaglandin E1 (PGE1)

Citations

For This Compound
9,330
Citations
K Yamasaki, Y Shibata, S Imai, Y Tani… - American Journal of …, 1984 - Elsevier
Chemically produced prostaglandin E 1 (PGE 1 ) was administered in clinical cases of orthodontic tooth movement. In the first phase, lingual arch springs were applied on both sides of …
Number of citations: 429 www.sciencedirect.com
SR Ojeda, PG Harms, SM McCann - Endocrinology, 1974 - academic.oup.com
PGE 1 or PGE 2 injected iv at different doses (5, 20 or 50 µg/100 g body wt) in ovariectomized rats failed to modify plasma prolactin levels 20, 60 or 90 min after injection. The diluent (95…
Number of citations: 66 academic.oup.com
G Torsello, K Schrör, Z Szabo, B Kutkuhn… - European journal of …, 1989 - Elsevier
A persisting incidence of acute renal failure has been observed after operative treatment of thoracoabdominal aortic aneurysm, ruptured abdominal aortic aneurysm and renal artery …
Number of citations: 32 www.sciencedirect.com
H Porst - The Journal of urology, 1996 - Elsevier
PURPOSE: Prostaglandin E1 (PGE1, alprostadil) is used worldwide for self-injection therapy in erectile failure and was recently officially approved for this purpose in the United States …
Number of citations: 448 www.sciencedirect.com
H Sinzinger, I Virgolini, P Fitscha - Vasa. Supplementum, 1989 - europepmc.org
The antiplatelet action of PGE1 was the basic concept for introducing this substance into clinical therapy of atherosclerosis. However, in the meanwhile a variety of other mechanisms …
Number of citations: 29 europepmc.org
XL Liu, DM Fan - World Journal of Gastroenterology, 2000 - ncbi.nlm.nih.gov
Numerous studies have demonstrated the protective action of prostaglandin E1 (PGE1) on experimental animal models of liver injury and on patients with fulminant viral hepatitis. It …
Number of citations: 31 www.ncbi.nlm.nih.gov
RP Kreutz, P Nystrom, Y Kreutz, J Miao, R Kovacs… - Platelets, 2013 - Taylor & Francis
Diabetes mellitus (DM) is associated with increased platelet activation and reduced platelet inhibition by clopidogrel. Prostaglandin E1 (PGE1) stimulates adenyl cyclase activity in …
Number of citations: 47 www.tandfonline.com
LA Carlson, LG Ekelund, L Orö - Acta Medica Scandinavica, 1968 - Wiley Online Library
Prostaglandin E 1 (PGE 1 ) was infused intravenously into eight healthy male subjects. The dose was successively increased to the maximal tolerable dose and varied from 0.032 to …
Number of citations: 203 onlinelibrary.wiley.com
G Hoyer, R Magness, M Huie, G Whysong… - Prostaglandins …, 1985 - Elsevier
Nonpregnant ewes were assigned as they came into estrus to one of the following randomized treatment groups: 1) Vehicle (1 ml corn oil) + Vehicle (buffer), 2) Estradiol-17β + Vehicle (…
Number of citations: 27 www.sciencedirect.com
Y Sato, H Horita, H Adachi, N Suzuki… - British journal of …, 1997 - Wiley Online Library
Objectives To investigate the effect of limaprost, an oral prostaglandin E1 (PGE1) derivative, on erectile dysfunction and to compare the effects of limaprost with a Chinese herbal drug, …

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.